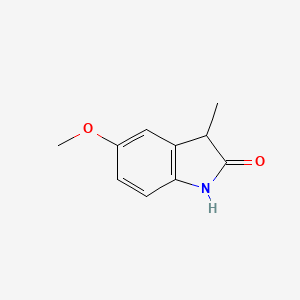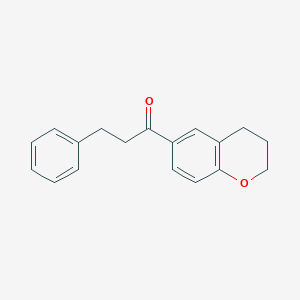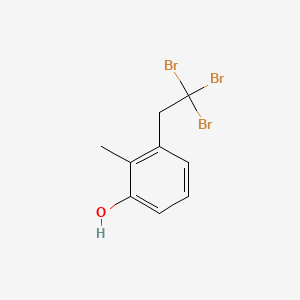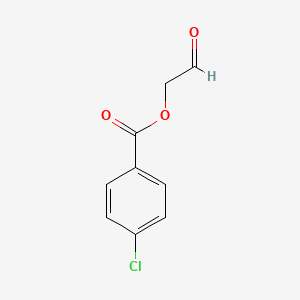![molecular formula C10H16SeSn B14324129 Trimethyl[(phenylselanyl)methyl]stannane CAS No. 103596-69-6](/img/structure/B14324129.png)
Trimethyl[(phenylselanyl)methyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(phenylselanyl)methyl]stannane is an organotin compound with the molecular formula C10H16SnSe. This compound is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a phenylselanyl group. It is a member of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl[(phenylselanyl)methyl]stannane can be synthesized through the reaction of trimethyltin chloride with phenylselanyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
(CH3)3SnCl+C6H5SeCl+NaH→(CH3)3SnCH2SeC6H5+NaCl+H2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparation. Industrial processes would likely involve larger reaction vessels, more stringent control of reaction conditions, and purification steps such as distillation or recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(phenylselanyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl[(phenylselanyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used to study the biological activity of organotin and organoselenium compounds.
Medicine: Research into its potential as an anticancer or antimicrobial agent is ongoing.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Trimethyl[(phenylselanyl)methyl]stannane exerts its effects involves the interaction of the tin and selenium atoms with biological molecules. The tin atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. The selenium atom can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenylmethyl)stannane: Similar structure but lacks the selenium atom.
Trimethyl(phenylethynyl)stannane: Contains an ethynyl group instead of a phenylselanyl group.
Trimethyl(phenylthio)methylstannane: Contains a sulfur atom instead of selenium.
Uniqueness
Trimethyl[(phenylselanyl)methyl]stannane is unique due to the presence of both tin and selenium atoms, which confer distinct chemical reactivity and potential biological activity. The combination of these elements allows for unique applications in synthesis and research that are not possible with other organotin compounds.
Propiedades
Número CAS |
103596-69-6 |
|---|---|
Fórmula molecular |
C10H16SeSn |
Peso molecular |
333.91 g/mol |
Nombre IUPAC |
trimethyl(phenylselanylmethyl)stannane |
InChI |
InChI=1S/C7H7Se.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H3; |
Clave InChI |
DVJJZYMRMHGROZ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)

![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)

![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)

